molecular formula C20H22N4OS B299961 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No. B299961
M. Wt: 366.5 g/mol
InChI Key: KNJMBEWRCCKYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazole derivatives, which have shown promising results in the development of new drugs for various diseases.

Mechanism of Action

The exact mechanism of action of 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide has various biochemical and physiological effects. For example, it has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Furthermore, it has been demonstrated to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide in lab experiments include its high potency and selectivity towards specific molecular targets. It also exhibits low toxicity and good solubility in various solvents. However, the limitations of using this compound include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide. One potential direction is to investigate its potential as a treatment for Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Another potential direction is to explore its potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, it may have potential as an anti-inflammatory and analgesic agent. Further studies are needed to fully understand the potential applications of this compound in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide involves the reaction of 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform at room temperature for several hours. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antifungal activities. Studies have also shown that this compound has potential as an anti-inflammatory and analgesic agent. Furthermore, it has been investigated for its ability to inhibit certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

Product Name

2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C20H22N4OS/c1-3-16-9-11-18(12-10-16)21-19(25)14-26-20-23-22-15(2)24(20)13-17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,21,25)

InChI Key

KNJMBEWRCCKYSA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C

Origin of Product

United States

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